molecular formula C13H15N3O B1298903 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide CAS No. 26165-67-3

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Cat. No. B1298903
CAS RN: 26165-67-3
M. Wt: 229.28 g/mol
InChI Key: HJLBBIMOIDHHIB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives are a class of chemical compounds that have been the subject of various studies due to their potential applications in medicinal chemistry and other fields. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and are substituted with various functional groups that impart distinct properties and reactivity patterns to the molecules .

Synthesis Analysis

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives often involves condensation reactions, where precursors such as carboxaldehydes of pyrrole are reacted with hydrazides to form the desired hydrazide-hydrazone products . These reactions are typically exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the formation of these compounds . Some derivatives have been synthesized using one-pot multi-component reactions, which are efficient and can yield the target compounds in good quantities .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . Quantum chemical calculations, including density functional theory (DFT), have been employed to predict and confirm the molecular geometry, electronic transitions, and vibrational frequencies of these compounds . These studies have revealed that the pyrrole ring in these molecules is almost planar and can engage in intermolecular interactions, such as hydrogen bonding, which can lead to dimer formation in the solid state .

Chemical Reactions Analysis

The reactivity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives has been explored in various contexts. For instance, some derivatives have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC), where they react to form fluorescent derivatives that can be detected at very low concentrations . Additionally, these compounds have been shown to undergo reactions that are relevant to their biological activity, such as inhibiting enzymes like enoyl ACP reductase and dihydrofolate reductase, which are important targets in antibacterial and antitubercular therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermodynamic parameters, spectroscopic properties, and binding energies, have been calculated using various theoretical approaches. These properties are influenced by the specific substituents on the pyrrole ring and the overall molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's electronic properties and reactivity . Theoretical studies have also provided insights into the local reactivity descriptors, such as Fukui functions and electrophilicity indices, which help identify the reactive sites within the molecule .

Relevant Case Studies

Several case studies have demonstrated the potential applications of these compounds. For example, one derivative was found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for the pharmaceutical industry . Another study showed that certain derivatives possess antibacterial and antitubercular activities, making them candidates for drug development against these diseases . Additionally, some compounds have been evaluated for their anticancer activity, with promising results against specific cancer cell lines .

Scientific Research Applications

Summary of the Application

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of these compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Methods of Application or Experimental Procedures

The compounds were synthesized and underwent thorough characterization . They were then evaluated for their antibacterial activity and some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Results or Outcomes

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

2. Monoclonal Antibody Production Enhancer

Summary of the Application

The compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .

Methods of Application or Experimental Procedures

Out of the 23,227 chemicals screened in this study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Results or Outcomes

The compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

3. Inhibitor of GATA Family Proteins

Summary of the Application

Pyrrothiogatain, a compound related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .

Methods of Application or Experimental Procedures

The compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .

Results or Outcomes

The compound inhibits the expression and production of Th2 cytokines . This suggests that it could be used to modulate immune responses, particularly those involving Th2 cells .

4. Enhancer of Monoclonal Antibody Production

Summary of the Application

The compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .

Methods of Application or Experimental Procedures

Out of the 23,227 chemicals screened in this study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Results or Outcomes

The compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

5. Inhibitor of GATA Family Proteins

Summary of the Application

Pyrrothiogatain, a compound related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .

Methods of Application or Experimental Procedures

The compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .

Results or Outcomes

The compound inhibits the expression and production of Th2 cytokines . This suggests that it could be used to modulate immune responses, particularly those involving Th2 cells .

6. Enhancer of Monoclonal Antibody Production

Summary of the Application

The compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .

Methods of Application or Experimental Procedures

Out of the 23,227 chemicals screened in this study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Results or Outcomes

The compound was found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Future Directions

The compound has shown promising results in the production of monoclonal antibodies . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)12-7-5-11(6-8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLBBIMOIDHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351512
Record name 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

CAS RN

26165-67-3
Record name 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26165-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MH Mahnashi, P Koganole, SS Ashgar, IA Shaikh… - Antibiotics, 2023 - mdpi.com
In this study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides (5a–n) were prepared and new heterocycles underwent thorough …
Number of citations: 1 www.mdpi.com
SD Joshi, SR Dixit, S Gadag, VH Kulkarni… - … and Reports in …, 2015 - Taylor & Francis
A novel series of pyrrole derivatives were designed and synthesized with an aim to overcome the growing antitubercular resistance and develop more potent antimicrobial agents. In …
Number of citations: 9 www.tandfonline.com
SD Joshi, UA More, SR Dixit, SV Balmi, BG Kulkarni… - Bioorganic …, 2017 - Elsevier
In efforts to develop new antitubercular agents, we report here the synthesis of a series of novel pyrrole hydrazine derivatives. The molecules were evaluated against inhibitors of InhA, …
Number of citations: 8 www.sciencedirect.com
SD Joshi, D Kumar, SR Dixit, N Tigadi, UA More… - European journal of …, 2016 - Elsevier
Novel pyrrolyl hydrazones and their copper complexes have been synthesized and characterized using analytical and spectral techniques to show the tetrahedral geometry for Cu(II) …
Number of citations: 48 www.sciencedirect.com
SR Dixit, SD Joshi, VH Kulkarni… - Indian Journal of …, 2017 - hero.epa.gov
In an approach to combat the growing antitubercular resistance and to develop new antitubercular agents having more potent effect, here, we have synthesized some novel substituted 2…
Number of citations: 0 hero.epa.gov
SD Joshi, UA More, SR Dixit, HH Korat… - Medicinal Chemistry …, 2014 - Springer
A new series of pyrrole derivatives have been designed, synthesized, and their structures have been elucidated along with the evaluation of antitubercular activity against …
Number of citations: 44 link.springer.com
UA More, SD Joshi, TM Aminabhavi, AK Gadad… - European journal of …, 2014 - Elsevier
In order to develop a lead antimycobacterium tuberculosis compound, a series of 52, novel pyrrole hydrazine derivatives have been synthesized and screened which target the …
Number of citations: 44 www.sciencedirect.com
SD Joshi, TM Aminabhavi, VH Kulkarni, UA More - Education, 2014 - researchgate.net
Neurological diseases incidence led to the poor quality of life in several patients subsequently results in the higher mortality rate. The rapid advancement in the nanotechnol-ogy is …
Number of citations: 5 www.researchgate.net
SD Joshi, S Vinayak, SR Kumar… - INDIAN …, 2018 - CONNECT JOURNALS D-189 …
Number of citations: 1
SD Joshi, UA More, SR Dixit, D Dubey, A Tripathi… - Indo Am J Pharm Res, 2014
Number of citations: 11

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